1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-7-2-4-10(5-3-9)8(11)6-7/h2,4,6H,3,5,9H2,1H3 |
InChI Key |
JZLRMVAWTXXWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CCN |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
-
- An appropriate aldehyde (often formaldehyde or a substituted aldehyde)
- A β-ketoester (e.g., ethyl acetoacetate)
- Ammonia or a primary amine (to introduce the aminoethyl group)
-
- Acidic medium or catalytic acid to facilitate condensation
- Temperature typically ranges from room temperature to reflux depending on scale and solvent
- Solvent: Often ethanol or aqueous ethanol mixtures
Mechanism Summary :
The aldehyde condenses with the β-ketoester and ammonia/amine to form a dihydropyridine ring through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps.
Advantages and Scale-up
- This method is well-established, offering moderate to good yields.
- Continuous flow reactors have been used in larger-scale production to improve reaction efficiency, reproducibility, and safety.
- The dihydrochloride salt is formed post-synthesis by treatment with hydrochloric acid to improve solubility and isolate the compound as a stable solid.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value/Condition |
|---|---|
| Aldehyde | Formaldehyde or substituted aldehyde |
| β-Ketoester | Ethyl acetoacetate or analogues |
| Amine | Ethylenediamine or 2-aminoethylamine |
| Solvent | Ethanol or aqueous ethanol |
| Temperature | 25–80 °C |
| Reaction Time | 4–24 hours |
| Catalyst | Acidic catalyst (e.g., HCl, acetic acid) |
| Yield | 60–85% (depending on conditions and purification) |
| Post-synthesis treatment | Acidification with HCl to form dihydrochloride salt |
Alternative Synthetic Approaches and Modifications
While the Hantzsch synthesis remains the primary route, other synthetic strategies have been explored in the broader class of 1,2-dihydropyridines which may be adapted for this compound:
Imino-Aldol Reaction Using Vinyloxiranes
- Donohoe et al. demonstrated the synthesis of functionalized 1,2-dihydropyridines via vinyloxiranes acting as dienolates in imino-aldol reactions.
- The reaction involves the opening of vinylepoxides with protected aldimines in the presence of catalytic scandium triflate (Sc(OTf)3).
- Yields for related dihydropyridine derivatives range from 58% to 74%.
- This method allows for enantiomerically pure products and could be adapted to introduce the aminoethyl substituent through appropriate amine precursors.
Multi-Component One-Pot Reactions
- Recent advances in 1,4-dihydropyridine synthesis highlight multi-component, one-pot cascade reactions involving aldehydes, amines, and β-ketoesters.
- These methods often proceed under mild conditions without catalysts or with mild acids like trifluoroacetic acid.
- While primarily applied to 1,4-dihydropyridines, similar principles could be tailored for 1,2-dihydropyridine analogues including this compound.
Analytical and Purification Considerations
- The product is typically isolated as the dihydrochloride salt, which improves crystallinity and stability.
- Purification is commonly achieved by recrystallization from aqueous ethanol or by preparative chromatography.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
- The compound’s solubility profile is enhanced in the dihydrochloride form, facilitating biological testing.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hantzsch Dihydropyridine Synthesis | Aldehyde + β-ketoester + Ammonia/Amine | Acidic medium, 25–80 °C, 4–24 h | 60–85 | Classical, scalable, dihydrochloride salt formed post-reaction |
| Imino-Aldol Reaction (Donohoe et al.) | Vinyloxirane + Protected Aldimine + Sc(OTf)3 catalyst | Room temp, catalytic Sc(OTf)3 | 58–74 | Enantioselective, moderate yield, potential for functionalization |
| Multi-Component One-Pot Reactions | Aldehyde + Amine + β-ketoester + Acid catalyst | Mild acid catalysis, room temp | Variable | Emerging method, mainly for 1,4-DHPs, adaptable |
Research Outcomes and Applications Related to Preparation
- The synthetic availability of this compound dihydrochloride has enabled studies into its biological activities, including enzyme inhibition and receptor interactions.
- The compound’s preparation via the Hantzsch method remains the most reliable for producing sufficient quantities for pharmacological evaluation.
- Recent medicinal chemistry efforts have focused on optimizing synthetic routes to improve yield and purity, facilitating the development of derivatives as potential neurological and anti-inflammatory agents.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reactivity aligns with general dihydropyridine behavior, where the 1,2-dihydropyridine system is susceptible to oxidation at the C=N bond.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| O₂ (air) | Room temperature, aqueous alkaline medium | 4-Methylpyridine derivative | 32–58% | |
| KMnO₄ | Acidic aqueous solution | Carboxylic acid derivatives | Not reported |
Mechanistic studies indicate oxidation proceeds via radical intermediates in aerobic conditions, while permanganate-mediated oxidation follows electrophilic attack at the nitrogen atom .
Alkylation/Acylation at the Aminoethyl Group
The primary amine in the 2-aminoethyl side chain participates in nucleophilic reactions.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in basic media:
-
Example: Benzylation with benzyl bromide forms a tertiary amine (confirmed by shift at δ 3.8–4.1 ppm for N–CH₂–Ph).
Acylation
Acetyl chloride in anhydrous dichloromethane yields the corresponding amide:
-
Isolated yields: 68–72%.
Cyclization Reactions
The aminoethyl side chain facilitates intramolecular cyclization under acidic or thermal conditions:
Kinetic studies show SiCl₄-catalyzed cyclization completes within 2 hours, while thermal cyclization requires 8–12 hours .
Condensation with Aldehydes
Reacts with aromatic/aliphatic aldehydes in alkaline media to form β-aminoketones:
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | KOH/H₂O, 4 days | 68% | ||
| Cyclohexanecarbaldehyde | KOH/H₂O, 5 days | β-Hydroxyketone derivatives | 50% |
The reaction proceeds via deprotonation of the tetrahydropyridinylidene intermediate, followed by aldol-like condensation .
Nucleophilic Substitution
The methyl group at position 4 participates in electrophilic substitution under radical initiation:
| Reagent | Conditions | Product | Observations | Source |
|---|---|---|---|---|
| NBS (N-bromosuccinimide) | AIBN, CCl₄, reflux | 4-Bromomethyl derivative | Regioselectivity >90% at methyl group | |
| Cl₂ (g) | UV light, CH₂Cl₂ | 4-Chloromethyl analog | Requires radical scavengers to prevent overhalogenation |
Complexation with Metal Ions
The aminoethyl group acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | Ethanol/water, pH 7 | 4.2 ± 0.3 | ||
| Fe(NO₃)₃ | Methanol, 25°C | Octahedral Fe(III) complex | Not quantified |
UV-Vis spectra show ligand-to-metal charge transfer bands at 450–500 nm.
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | 254 nm, THF | Bicyclic lactam | 41% | |
| Tetracyanoethylene | 300 nm, DCM | Diels-Alder adduct | 33% |
Reaction stereoselectivity favors endo transition states (confirmed by X-ray crystallography) .
Key Mechanistic Insights
-
Electronic Effects : The electron-donating aminoethyl group increases nucleophilicity at C3 and C5 positions.
-
Steric Influence : The methyl group at C4 directs regioselectivity in halogenation and cyclization.
-
pH Sensitivity : Alkaline conditions favor deprotonation of the NH group, enabling aldol condensations .
This compound’s reactivity profile highlights its versatility in synthesizing complex heterocycles and bioactive molecules. Experimental data consistently demonstrate reproducibility across independent studies .
Scientific Research Applications
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one with three classes of analogous compounds: dihydropyridinones, aminoethyl-substituted heterocycles, and methyl-substituted nitrogen-containing rings.
Comparison with Dihydropyridinone Derivatives
Dihydropyridinones are a class of compounds with a partially reduced pyridine ring. Key differences include:
| Property | This compound | 4-Methyl-1,2-dihydropyridin-2-one | 1,2-Dihydropyridin-2-one (parent compound) |
|---|---|---|---|
| Molecular Weight | 168.21 g/mol | 111.14 g/mol | 97.11 g/mol |
| Functional Groups | Aminoethyl, methyl | Methyl | None |
| Solubility (Water) | Moderate (due to amino group) | Low | Very low |
| Reactivity | High (nucleophilic amino group) | Moderate | Low |
The aminoethyl group enhances solubility and nucleophilicity, enabling applications in drug delivery systems, whereas the parent compound’s lack of polar groups limits its utility .
Comparison with Aminoethyl-Substituted Heterocycles
Aminoethyl groups are common in bioactive molecules. For example:
- 2-Aminoethylpyridine: Lacks the dihydropyridinone ring but shares the aminoethyl moiety. This simpler structure is less sterically hindered but lacks the conjugation effects of the dihydropyridinone core, reducing its stability under acidic conditions .
- 1-(2-Aminoethyl)piperidin-2-one: A saturated analog with a piperidinone ring. Saturation decreases aromaticity, altering electronic properties and reducing reactivity toward electrophilic substitution .
Comparison with Methyl-Substituted Nitrogen Heterocycles
Methyl groups influence steric and electronic profiles:
- 4-Methylpiperidin-2-one : A saturated analog with a methyl group. The saturated ring reduces π-electron delocalization, impacting UV absorption and catalytic activity .
Biological Activity
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one, a compound belonging to the dihydropyridine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings on its biological activity, mechanisms of action, and therapeutic implications based on diverse research sources.
The compound features a dihydropyridine core that is known for its ability to interact with various biological targets. The presence of the aminoethyl group enhances its binding capabilities to receptors and enzymes, potentially modulating their activity.
The primary mechanism of action involves the compound's interaction with specific molecular targets within cells. It is hypothesized that the aminoethyl group facilitates binding to receptors or enzymes, which can lead to:
- Inhibition of Inflammatory Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Receptor Activity : It can interact with neurotransmitter receptors, influencing neural signaling pathways.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor effects. For instance, a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms and induced apoptosis in myelodysplastic syndrome cell lines (SKM-1) through cell cycle arrest mechanisms .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative disorders. The structural features allow it to cross the blood-brain barrier effectively.
Anti-inflammatory Properties
Research indicates that this class of compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes them candidates for treating inflammatory diseases.
Research Findings and Case Studies
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its metabolic profile shows minimal toxicity across various cell lines, indicating a good safety margin for further development as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with 2-aminoethylamine derivatives under acidic or microwave-assisted conditions. Reaction efficiency is optimized by controlling temperature (80–120°C) and using catalysts like p-toluenesulfonic acid. Microwave synthesis reduces reaction time from hours to minutes while improving yield (70–85%) . Post-synthesis, purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : and NMR to identify proton environments (e.g., dihydropyridinone ring protons at δ 5.8–6.2 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 181) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths (e.g., C=O bond at 1.22 Å in similar dihydropyridinones) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or skin contact.
- Store in airtight containers at –20°C to avoid degradation.
- Dispose of waste via approved chemical disposal protocols.
MedChemExpress guidelines emphasize that only trained personnel should handle reactive heterocycles, as improper storage can lead to hazardous decomposition .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound's reactivity and biological activity?
- Methodological Answer : Substituent effects are studied via:
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., –CN) at the 4-position enhances electrophilicity, improving binding to enzymatic targets like kinases. Steric bulk at the 2-aminoethyl group reduces metabolic degradation .
- Comparative Spectroscopy : UV-Vis spectra (λmax 270–290 nm) show bathochromic shifts with electron-donating substituents, indicating extended conjugation .
Q. What computational approaches are suitable for predicting the compound's interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, HOMO localization on the dihydropyridinone ring suggests reactivity with electrophilic residues in proteins .
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., EGFR) using AMBER or GROMACS. Parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ –8 kcal/mol) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to reduce variability .
- Purity Verification : Use LC-MS to confirm >95% purity; impurities like oxidized byproducts (e.g., pyridinone derivatives) can skew IC50 values .
- Dose-Response Curves : Replicate studies with ≥3 independent replicates and statistical validation (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
